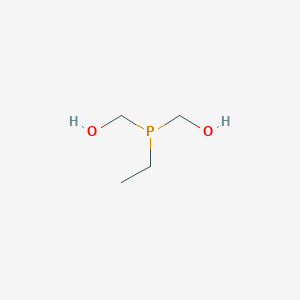

(Ethylphosphanediyl)dimethanol

Description

Structure

3D Structure

Properties

CAS No. |

5849-96-7 |

|---|---|

Molecular Formula |

C4H11O2P |

Molecular Weight |

122.10 g/mol |

IUPAC Name |

[ethyl(hydroxymethyl)phosphanyl]methanol |

InChI |

InChI=1S/C4H11O2P/c1-2-7(3-5)4-6/h5-6H,2-4H2,1H3 |

InChI Key |

HDFOIDAYIKWZGX-UHFFFAOYSA-N |

Canonical SMILES |

CCP(CO)CO |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Ethylphosphanediyl Dimethanol

Modifications at the Hydroxyl Functionalities

The presence of two primary hydroxyl groups in (Ethylphosphanediyl)dimethanol allows for a variety of derivatization reactions, enabling the synthesis of a wide array of functionalized phosphine (B1218219) ligands and other organophosphorus compounds.

Derivatization to Esters and Ethers

The hydroxyl groups of this compound can be readily converted into esters and ethers through standard organic transformations.

Esterification: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base, such as a tertiary amine, yields the corresponding diesters. For instance, treatment with an acyl chloride (RCOCl) would produce the corresponding bis(acyloxymethyl)ethylphosphine. The choice of the acylating agent allows for the introduction of various functional groups, thereby tuning the steric and electronic properties of the resulting molecule.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, followed by reaction with an alkyl halide (R-X). This pathway allows for the introduction of a wide range of alkyl or aryl groups, leading to the formation of bis(alkoxymethyl)ethylphosphines or bis(aryloxymethyl)ethylphosphines. These ether-functionalized phosphines can exhibit altered solubility and coordinating properties compared to the parent diol.

| Reagent Type | General Reaction | Product Class |

| Acyl Chloride | (HOCH₂)₂PEt + 2 RCOCl → (RCOOCH₂)₂PEt + 2 HCl | Diester |

| Alkyl Halide | (HOCH₂)₂PEt + 2 NaH + 2 R-X → (ROCH₂)₂PEt + 2 NaX + 2 H₂ | Diether |

Halogenation Pathways of the Hydroxyl Groups

The hydroxyl groups of this compound can be substituted by halogens, providing a gateway to a variety of other functionalized phosphines. Common halogenating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Reaction with thionyl chloride is a common method for converting alcohols to alkyl chlorides. In the case of this compound, this reaction is expected to yield bis(chloromethyl)ethylphosphine. Similarly, phosphorus pentachloride can be employed for the same transformation. These halogenated derivatives are valuable synthetic intermediates, as the chlorine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. For instance, the analogous compound, tris(hydroxymethyl)phosphine (B1196123) oxide, is known to react with PCl₅ to give tris(chloromethyl)phosphine oxide in good yield. organic-chemistry.org

| Halogenating Agent | Product |

| Thionyl Chloride (SOCl₂) | Bis(chloromethyl)ethylphosphine |

| Phosphorus Pentachloride (PCl₅) | Bis(chloromethyl)ethylphosphine |

Reactions at the Phosphine Center

The lone pair of electrons on the phosphorus atom in this compound makes it a nucleophilic center, susceptible to oxidation and quaternization reactions.

Oxidation to Phosphine Oxides and Their Reactivity

Tertiary phosphines are readily oxidized to the corresponding phosphine oxides. The oxidation of this compound can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or even atmospheric oxygen. The resulting product is ethylbis(hydroxymethyl)phosphine oxide.

The reactivity of the resulting phosphine oxide is significantly different from the parent phosphine. The phosphorus center is no longer nucleophilic. However, the hydroxyl groups remain reactive and can undergo the derivatization reactions discussed in section 3.1. For example, tris(hydroxymethyl)phosphine oxide, a related compound, readily reacts with isocyanates, epoxides, and carboxylic acid derivatives. nottingham.ac.uk Furthermore, the phosphine oxide group can influence the reactivity of the hydroxyl groups and participate in further transformations.

Formation of Quaternary Phosphonium (B103445) Salts

The nucleophilic phosphorus atom of this compound can react with alkyl halides to form quaternary phosphonium salts. This is a classic SN2 reaction where the phosphine acts as the nucleophile. For example, reaction with an alkyl halide (R-X) results in the formation of an ethyl(dialkoxymethyl)alkylphosphonium halide. These phosphonium salts are ionic compounds and are often crystalline solids. The formation of such salts is a common reaction for tertiary phosphines. youtube.com

| Reactant | Product |

| This compound | Ethylbis(hydroxymethyl)phosphine oxide |

| This compound + R-X | [Et(CH₂OH)₂PR]⁺X⁻ |

Exploration of Rearrangement and Cyclization Reactions

This compound and its derivatives can undergo interesting rearrangement and cyclization reactions, leading to the formation of novel cyclic and P-chiral organophosphorus compounds.

One notable transformation is the thermal rearrangement of bis(hydroxymethyl)phosphines. For instance, heating bis(hydroxymethyl)(2-pyridyl)phosphine and bis(hydroxymethyl)-[(2-pyridyl)ethyl]phosphines to 180 °C leads to a rearrangement to form P-chiral tertiary P-methyl-P-(hydroxymethyl)-containing phosphine oxides. researchgate.net This type of rearrangement, driven by the high lability of the hydroxymethyl group, offers a pathway to valuable P-chiral compounds.

Furthermore, the presence of both phosphine and hydroxyl functionalities opens up possibilities for cyclization reactions. For example, condensation reactions with dicarbonyl compounds could potentially lead to the formation of phosphorus-containing heterocyclic structures. The specific conditions and the nature of the dicarbonyl compound would dictate the structure of the resulting cyclic product. While specific examples for this compound are not extensively documented in the literature, the potential for such cyclizations remains an area of interest for synthetic chemists.

Insufficient Data Available for Detailed Article on this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the role of the chemical compound this compound in phosphine-mediated organic transformations. The initial and subsequent targeted searches did not yield any detailed research findings, reactivity data, or specific examples of its application in this context.

General information on phosphine-mediated reactions is abundant, detailing the utility of various tertiary phosphines in processes such as the Wittig reaction, Staudinger ligation, and Mitsunobu reaction. These transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. However, the specific contributions or reactivity profile of this compound within this class of reactions are not documented in the accessible literature.

While one vendor source noted that the compound may undergo nucleophilic substitution, this information is general in nature and lacks the specific details of reaction conditions, substrates, and outcomes necessary for a thorough scientific article. No peer-reviewed studies or patents were identified that focused on the synthesis, reactivity, or application of this compound in phosphine-mediated organic transformations.

Due to this absence of specific data, it is not possible to construct the requested professional and authoritative article, including detailed research findings and interactive data tables, as the foundational information is not publicly available.

Coordination Chemistry of Ethylphosphanediyl Dimethanol Based Ligands

Ligand Design Principles for Phosphine-Diols

The design of phosphine-based ligands is a cornerstone of modern organometallic chemistry and catalysis. The ability to systematically tune the electronic and steric properties of these ligands allows for precise control over the reactivity and selectivity of their metal complexes. tcichemicals.comsigmaaldrich.com Phosphine-diols, such as (ethylphosphanediyl)dimethanol, incorporate additional functional groups—hydroxyls—that impart unique coordination behaviors beyond those of simple phosphines.

Electronic and Steric Properties of the Phosphine (B1218219) Moiety

The behavior of a phosphine ligand in a metal complex is largely dictated by its electronic and steric profile. tcichemicals.com The electronic nature of a phosphine ligand refers to its ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal into its own anti-bonding orbitals (π-acceptance). youtube.com Steric properties relate to the physical bulk of the ligand, which influences the coordination number, geometry, and accessibility of the metal center. tcichemicals.com

Electronic Properties: this compound is classified as a trialkylphosphine. Generally, trialkylphosphines are strong σ-donors and weak π-acceptors, making the metal center more electron-rich compared to triarylphosphines. tcichemicals.comyoutube.com The electron-donating strength can be experimentally estimated using Tolman's electronic parameter (TEP), which is derived from the C-O stretching frequency (ν(CO)) in nickel carbonyl complexes of the type [Ni(CO)₃L]. youtube.compsu.edu A lower ν(CO) value indicates a more electron-donating phosphine. youtube.com For this compound, the presence of an ethyl group and two hydroxymethyl groups suggests strong electron-donating character.

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands

| Ligand | Type | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |

|---|---|---|---|

| Tri(tert-butyl)phosphine | Trialkyl | 2056.1 | 182 |

| Tricyclohexylphosphine | Trialkyl | 2056.4 | 170 |

| Triethylphosphine | Trialkyl | 2061.7 | 132 |

| This compound | Trialkyl (diol) | Estimated < 2064 | Estimated 130-140 |

| Triphenylphosphine | Triaryl | 2068.9 | 145 |

| Phosphorus trifluoride | Halo | 2110.8 | 104 |

Note: Values for this compound are estimated based on its structure relative to known phosphines.

Influence of Hydroxyl Groups on Coordination Modes and Chirality

The hydroxyl (-OH) groups in this compound are not merely passive substituents; they play a crucial role in the coordination chemistry of the ligand.

Coordination Modes and Hemilability: The oxygen atoms of the hydroxyl groups can act as "hard" donor atoms, while the phosphorus atom is a "soft" donor. wwu.edu This combination allows for hemilabile coordination, where the P-atom forms a strong, stable bond to the metal, while the O-atoms can coordinate weakly. wwu.eduacs.orgresearchgate.net This weak M-O interaction is often reversible, allowing the hydroxyl group to dissociate and open up a coordination site on the metal for a substrate molecule to bind during a catalytic cycle. wwu.edu This dynamic behavior can be critical for catalytic efficiency. researchgate.net Furthermore, deprotonation of the hydroxyl groups can create strongly binding alkoxide donors, significantly altering the electronic properties and reactivity of the metal complex. nih.gov

Chirality: The phosphorus atom in this compound is a stereogenic center, as it is bonded to three different groups (ethyl, and two hydroxymethyl groups, if considered within a larger chiral environment or as part of a bidentate chelate). This makes the ligand inherently chiral. Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they can create a chiral environment around the metal center and induce high enantioselectivity in the reaction products. tcichemicals.comnih.gov The hydroxyl groups can further influence this chiral environment through secondary interactions like hydrogen bonding, helping to lock the conformation of the complex and enhance stereochemical communication. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using this compound-based ligands generally involves the reaction of the phosphine with a suitable metal precursor, such as a metal halide or another complex with labile ligands. wikipedia.orgmdpi.com

Complexation with Transition Metals for Catalysis

Ligands like this compound are expected to form stable complexes with a wide range of late transition metals, including palladium, rhodium, nickel, platinum, copper, and gold. wikipedia.orgmdpi.com These metals are at the heart of many catalytic processes. For instance, palladium complexes are widely used for cross-coupling reactions (e.g., Suzuki, Heck), while rhodium complexes are known for hydrogenation and hydroformylation. tcichemicals.comwikipedia.orgsyensqo.com

The combination of a soft, electron-rich phosphine donor with hemilabile hydroxyl groups makes this compound a promising ligand for various catalytic applications. The phosphine moiety serves to stabilize the metal center and promote key steps like oxidative addition, while the hydroxyl groups can facilitate substrate binding or act as proton-responsive switches. tcichemicals.comresearchgate.net For example, in a Pd-catalyzed reaction, the ligand could coordinate to a Pd(II) precursor, which is then reduced in situ to the active Pd(0) species. The hemilabile nature of the ligand could prevent the formation of inactive palladium complexes and enhance catalytic turnover. researchgate.net

X-ray Crystallography and Spectroscopic Characterization of Metal-Ligand Bonds

Spectroscopic methods are essential for characterizing these complexes in solution and confirming their structure.

³¹P NMR Spectroscopy: This is one of the most powerful tools for studying phosphine complexes. Upon coordination to a metal, the ³¹P NMR signal of the phosphine ligand typically shifts downfield compared to the free ligand. mdpi.com The magnitude of this coordination shift can provide insights into the nature of the metal-ligand bond.

¹H and ¹³C NMR Spectroscopy: These techniques help to characterize the organic backbone of the ligand and confirm its structure within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the hydroxyl groups. A shift in the O-H stretching frequency can indicate coordination to the metal center or involvement in hydrogen bonding. researchgate.net

Table 2: Typical Spectroscopic and Structural Data for Metal-Phosphine-Diol Complexes

| Characterization Technique | Parameter | Typical Observation |

|---|---|---|

| ³¹P NMR | Coordination Shift (Δδ) | Downfield shift of 15-50 ppm upon coordination |

| IR Spectroscopy | O-H Stretch (νO-H) | Broadening and shift to lower frequency (~3200-3400 cm⁻¹) |

| X-ray Crystallography | M-P Bond Length | 2.2 - 2.4 Å for late transition metals |

| X-ray Crystallography | M-O Bond Length | 2.0 - 2.3 Å (if coordinated) |

| X-ray Crystallography | P-M-P Bite Angle | 85-105° (for bidentate coordination) |

Supramolecular Interactions and Self-Assembly in Metal-Phosphine-Diol Systems

Beyond the primary coordination sphere, the hydroxyl groups of this compound-based ligands are capable of forming strong, directional hydrogen bonds. frontiersin.org These non-covalent interactions are a powerful tool for directing the self-assembly of individual metal complexes into larger, ordered supramolecular architectures. nih.gov

The interplay between metal-ligand coordination and hydrogen bonding can lead to the formation of a variety of structures, such as discrete clusters, helices, or extended coordination polymers. nih.govacs.org For example, two metal complexes containing this compound could dimerize through hydrogen bonds between the hydroxyl groups of adjacent units. This can create a specific, pre-organized cavity around the metal centers, influencing their reactivity and selectivity in catalysis. This self-assembly process is dynamic and can be influenced by external factors like solvent or temperature, allowing for the creation of responsive materials. rsc.org The predictable geometry of transition metal coordination combined with the directional nature of hydrogen bonds provides a robust strategy for the rational design of complex, functional metallo-supramolecular systems. frontiersin.org

Catalytic Applications of Ethylphosphanediyl Dimethanol and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis is a field where the catalyst exists in the same phase as the reactants. Phosphine (B1218219) ligands are crucial in this area due to their ability to coordinate with metal centers and influence the catalytic activity and selectivity. However, specific studies detailing the use of (Ethylphosphanediyl)dimethanol are not found.

Asymmetric Catalysis Utilizing Chiral Phosphine-Diols

Chiral phosphine-diols are a class of ligands that have shown significant promise in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Despite the structural classification of this compound as a phosphine-diol, its application in asymmetric catalysis is not reported.

Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a critical process for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Chiral phosphine ligands are often employed to achieve high enantioselectivity. There are no available studies on the use of this compound as a ligand in these reactions.

Hydroformylation and Related Carbonylation Processes

Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes. This reaction is typically catalyzed by metal complexes with phosphine ligands. The role of this compound in hydroformylation or other carbonylation processes has not been documented.

Cross-Coupling and C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical to the success of these reactions. There is no information available regarding the application of this compound in this context.

Exploration of Metal-Free Catalysis by Phosphine-Diols

In recent years, there has been a growing interest in metal-free catalysis, where organic molecules act as catalysts. While some phosphine derivatives have been explored as organocatalysts, there are no reports on the use of this compound in metal-free catalytic systems.

Mechanistic Investigations of Reactions Involving Ethylphosphanediyl Dimethanol

Elucidation of Phosphine-Catalyzed Reaction Pathways

The reactivity of (ethylphosphanediyl)dimethanol in catalyzed reactions is rooted in the principles of nucleophilic phosphine (B1218219) catalysis. In this paradigm, the phosphorus atom initiates a reaction by acting as a nucleophile, typically by adding to an electrophilic species. This initial step is central to a variety of chemical transformations.

The general mechanism commences with the nucleophilic attack of the phosphine on an electrophile, such as an activated alkene or alkyne, to form a zwitterionic intermediate. This reactive species can then participate in a cascade of subsequent reactions. The specific pathway is highly dependent on the nature of the other reactants present. For instance, in the presence of a proton source, the intermediate may be protonated, leading to the formation of a phosphonium (B103445) salt. Alternatively, it can react with another electrophile or undergo intramolecular cyclization.

The efficiency and outcome of these catalytic cycles are influenced by the electronic and steric properties of the phosphine. The ethyl group and two hydroxymethyl groups in this compound would modulate its nucleophilicity and steric hindrance, thereby influencing reaction rates and selectivity. In reactions involving allenoates, for example, the addition of an alcohol can be crucial for the progression of the reaction, highlighting the role of co-catalysts or additives in directing the reaction pathway.

Characterization of Key Intermediates (e.g., Phosphonium Species, Betaines)

The transient species that dictate the course of phosphine-catalyzed reactions are primarily phosphonium ions and betaines. While direct spectroscopic observation of these intermediates for this compound is not documented, their structures can be inferred from studies of similar phosphines.

Phosphonium Species: Following the initial nucleophilic attack of the phosphine on a substrate, a phosphonium species is formed. For instance, in reactions with activated alkynes, a vinylphosphonium ion can be generated after protonation of the initial zwitterionic adduct. These intermediates are characterized by a positively charged, tetravalent phosphorus atom.

Betaines: Betaines are neutral molecules carrying a positive and a negative charge on non-adjacent atoms. In the context of phosphine catalysis, they often arise from the initial addition of the phosphine to an electrophile. These zwitterionic adducts are highly reactive. For example, the reaction of a tertiary phosphine with an electron-deficient alkyne in the presence of an active methylene (B1212753) compound can lead to the formation of stable 1,4-diionic phosphonium betaines. The isolation and structural characterization of such betaines using X-ray diffraction have been achieved in related systems, providing insight into their geometry and charge distribution.

The general structures of these key intermediates are depicted in the table below.

| Intermediate Type | General Structure | Role in Reaction Pathway |

| Phosphonium Ion | [R₃P⁺-R']X⁻ | Electrophilic species, can be attacked by nucleophiles. |

| Betaine (B1666868) | R₃P⁺-Y-Z⁻ | Zwitterionic intermediate, can undergo proton transfer or react with other species. |

Spectroscopic and Computational Analysis of Reaction Dynamics

To rigorously characterize the fleeting intermediates and understand the energetic landscape of reactions involving phosphines, a combination of spectroscopic and computational methods is indispensable.

Spectroscopic Analysis: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, are powerful tools for detecting and characterizing phosphorus-containing intermediates. Variable temperature (VT) NMR experiments can be employed to study the stability and dynamics of species like betaines at low temperatures. For instance, in related systems, distinct ³¹P NMR signals for different stereoisomers of betaine intermediates have been observed and assigned.

Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to complement experimental findings. These computational models can predict the geometries of transition states and intermediates, calculate reaction energy barriers, and estimate spectroscopic parameters like NMR chemical shifts. Such analyses have been crucial in discerning the relative stabilities of different stereoisomeric intermediates and in corroborating the assignments of experimentally observed species. For example, computational studies have helped to elucidate the thermodynamic stability of different betaine stereoisomers in related reactions.

Study of Tautomeric Equilibria and Their Role in Reactivity

This compound is a secondary phosphine oxide, a class of compounds known to exist in equilibrium between two tautomeric forms: the tetracoordinated phosphinoyl form containing a P=O double bond and a P-H bond, and the tricoordinated phosphinous acid form containing a P-OH group.

Advanced Spectroscopic and Computational Analysis of Ethylphosphanediyl Dimethanol

Application of Advanced NMR Spectroscopy (e.g., Multi-Nuclear NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds like (ethylphosphanediyl)dimethanol. nih.gov The presence of various NMR-active nuclei (¹H, ¹³C, and ³¹P) allows for a multi-faceted analysis.

Multi-Nuclear NMR:

³¹P NMR: As the most direct probe of the phosphorus environment, ³¹P NMR spectroscopy is invaluable for identifying organophosphorus compounds. mdpi.com For this compound, a single resonance is expected in the ³¹P{¹H} spectrum, characteristic of a trivalent phosphorus atom. The chemical shift (δ) would likely fall in the broad range typical for phosphines, influenced by the electronic effects of the ethyl and hydroxymethyl substituents. mdpi.com The coordination number of the phosphorus atom significantly affects the chemical shift, with values for tricoordinated phosphorus appearing in a distinct region from those of higher coordination states. mdpi.com

¹H NMR: The ¹H NMR spectrum provides information on the proton environments. Distinct signals are anticipated for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the hydroxymethyl groups (a doublet for the methylene protons adjacent to phosphorus and a broad singlet for the hydroxyl protons). The coupling of protons to the phosphorus nucleus (J-coupling) provides crucial connectivity information.

¹³C NMR: The ¹³C{¹H} NMR spectrum would show distinct signals for the carbon atoms of the ethyl and hydroxymethyl groups. The carbon atoms directly bonded to phosphorus will exhibit coupling (¹JPC), providing further structural confirmation.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the signals and understanding the through-bond and through-space connectivities within the molecule. iaea.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C signals, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is particularly useful for identifying longer-range couplings (²J, ³J) between protons and carbons, helping to piece together the molecular framework. Crucially, it can show correlations from the protons of the ethyl and hydroxymethyl groups to the phosphorus-bonded carbons.

¹H-³¹P HMQC (Heteronuclear Multiple Quantum Correlation): This specialized 2D experiment directly correlates the proton signals with the phosphorus signal, providing definitive evidence of P-H connectivities over two or three bonds. scirp.org

A representative table of expected NMR data is provided below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| ³¹P | Broad range, typical for R₃P | Singlet (in {¹H}) | - |

| ¹H (CH₃-CH₂-P) | ~1.0 - 1.3 | Triplet | ³JHH ≈ 7 |

| ¹H (CH₃-CH₂-P) | ~1.5 - 2.0 | Multiplet (dq) | ²JPH, ³JHH |

| ¹H (P-CH₂-OH) | ~3.5 - 4.0 | Doublet | ²JPH |

| ¹H (-OH) | Variable | Broad Singlet | - |

| ¹³C (CH₃-CH₂-P) | ~10 - 15 | Singlet | ²JPC |

| ¹³C (CH₃-CH₂-P) | ~20 - 25 | Doublet | ¹JPC |

| ¹³C (P-CH₂-OH) | ~55 - 65 | Doublet | ¹JPC |

Mass Spectrometry for Mechanistic Insights and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and for gaining insights into its fragmentation pathways under ionization. auburn.edu Techniques such as electrospray ionization (ESI) and electron ionization (EI) can be employed.

Under mass spectrometric conditions, organophosphorus compounds exhibit characteristic fragmentation patterns. mdpi.comkoreascience.kr For this compound, the protonated molecule [M+H]⁺ would be expected in ESI-MS. Subsequent fragmentation (MS/MS) would likely involve the loss of small neutral molecules such as water (from the hydroxyl groups) or formaldehyde (B43269). Cleavage of the P-C bonds is also a common fragmentation pathway for phosphines. acs.org

The fragmentation of the ethyl group could proceed via loss of ethene. The study of these fragmentation pathways can provide valuable information for the identification of related compounds and potential reaction products or degradation products in various matrices. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming their identities.

A table of potential characteristic fragment ions is presented below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 123.1 | [C₄H₁₂O₂P]⁺ | [M+H]⁺ |

| 105.1 | [C₄H₁₀OP]⁺ | Loss of H₂O |

| 93.1 | [C₂H₈O₂P]⁺ | Loss of C₂H₄ |

| 77.1 | [CH₆OP]⁺ | Loss of C₂H₄ and H₂O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the functional groups present. acs.org

For this compound, the vibrational spectra would be characterized by bands corresponding to the following functional groups:

O-H stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, arising from the hydroxyl groups.

C-H stretch: Sharp absorptions in the range of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methylene groups.

P-C stretch: Vibrations associated with the phosphorus-carbon bonds would appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

C-O stretch: A strong absorption in the IR spectrum, usually around 1000-1100 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.

Bending modes: Various bending vibrations for CH₂, CH₃, and OH groups would be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net

The Raman spectrum would be particularly useful for observing the more symmetric and less polar vibrations, potentially providing clearer signals for the P-C skeletal modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 | IR (strong, broad) |

| C-H stretch (aliphatic) | 2850-3000 | IR (medium-strong), Raman (strong) |

| C-O stretch | 1000-1100 | IR (strong) |

| P-C stretch | 600-800 | IR (medium), Raman (medium-strong) |

Theoretical Studies and Computational Chemistry

Computational chemistry provides a powerful means to complement experimental data and to predict properties that are difficult or impossible to measure directly.

Ab initio and other quantum chemical methods can be used to calculate the electronic structure and energetics of this compound. rsc.org These calculations can provide optimized molecular geometries, bond lengths, and bond angles. Furthermore, the calculation of molecular orbitals (HOMO, LUMO) can offer insights into the molecule's reactivity and electronic properties. acs.org The energy of the singly occupied molecular orbital (SOMO) of the radical cation can be calculated to predict its air stability. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying organophosphorus compounds due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations can be employed to:

Predict Reactivity: By calculating reactivity descriptors such as global hardness, softness, electronic chemical potential, and electrophilicity, the reactivity of this compound in various reactions can be predicted. nih.govnih.gov

Determine Conformations: The rotational barriers around the P-C and C-C bonds can be calculated to determine the most stable conformations of the molecule.

Simulate Vibrational Spectra: DFT can be used to calculate the vibrational frequencies and intensities, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

In recent years, machine learning (ML) has emerged as a valuable tool in chemistry for classification and property prediction. arxiv.orgarxiv.orgresearchgate.netacs.orgnih.gov For organophosphorus compounds, ML models can be trained on large datasets to:

Classify Compounds: Unsupervised machine learning techniques, such as cluster analysis, can be used to group organophosphorus compounds based on their spectral data, revealing relationships between structure and spectral features. researchgate.netacs.orgnih.gov

Predict Properties: Supervised machine learning models can be developed to predict various properties of organophosphorus compounds, such as their biological activity or toxicity, based on their molecular structure. arxiv.orgnih.gov While specific models for this compound may not exist, general models for organophosphorus compounds could be used to estimate its properties. researchgate.net The development of extensive databases of catalyst properties is also facilitating the data-driven design of new catalysts. rsc.org

Comprehensive Search Yields Insufficient Data to Profile this compound

Despite a thorough investigation of scientific literature and chemical databases, a significant lack of publicly available information on the chemical compound this compound prevents the creation of a detailed and scientifically accurate article as requested.

Initial and subsequent targeted searches for "this compound," including its potential synthesis, properties, and applications, have yielded minimal to no concrete research findings. The scientific landscape appears largely silent on this specific phosphine-diol, with search results frequently and incorrectly defaulting to the unrelated compound, (Ethylenedioxy)dimethanol.

This scarcity of data makes it impossible to construct an article that would meet the required depth and accuracy for the outlined sections, which include:

Emerging Research Frontiers and Future Perspectives

Interdisciplinary Research Connecting Organophosphorus Chemistry with Other Fields:While organophosphorus chemistry is a broad and active field of research, no studies were found that specifically mention or investigate (Ethylphosphanediyl)dimethanol in an interdisciplinary context.

One commercial vendor lists the compound for sale and provides a generic mention of its synthesis via reduction, but offers no specific reaction details, characterization data, or citations to primary literature. This lack of verifiable, peer-reviewed information is a critical barrier to producing the requested authoritative article.

Given the absence of foundational research, any attempt to generate the requested content would result in an article that is not based on established scientific findings and would fail to meet the standards of accuracy and detail required. Therefore, the request to generate an article on "this compound" cannot be fulfilled at this time. Further research and publication in the scientific community would be necessary before a comprehensive profile of this compound could be written.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.